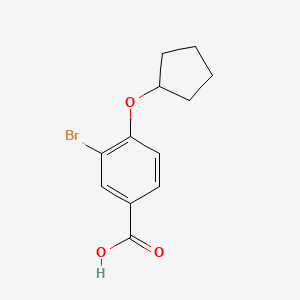

3-Bromo-4-(cyclopentyloxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-cyclopentyloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c13-10-7-8(12(14)15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRXLIXURCTCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662374 | |

| Record name | 3-Bromo-4-(cyclopentyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-17-6 | |

| Record name | 3-Bromo-4-(cyclopentyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(cyclopentyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Cyclopentyloxy Benzoic Acid and Its Structural Analogues

Retrosynthetic Strategies and Precursor Synthesis

The design of a synthetic route for 3-Bromo-4-(cyclopentyloxy)benzoic acid begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors. This process identifies the key chemical bonds to be formed and informs the selection of appropriate reactions and starting materials.

Identification of Key Synthons for the Bromo-phenyl and Cyclopentyloxy Moieties

A retrosynthetic analysis of this compound identifies two primary disconnections: the C-O ether bond of the cyclopentyloxy group and the C-Br bond on the aromatic ring.

Disconnection of the C-O Ether Bond: This is a common strategy based on the Williamson ether synthesis. masterorganicchemistry.com This approach leads to two potential precursor pairs:

Route A: 3-Bromo-4-hydroxybenzoic acid as the phenolic precursor and a cyclopentyl halide (or another derivative with a good leaving group) as the alkylating agent. The key synthons are a brominated hydroxyphenyl unit and a cyclopentyl cation equivalent.

Route B: 4-(Cyclopentyloxy)benzoic acid as the ether-containing precursor, which would then require subsequent bromination. The key synthons here are a cyclopentyloxy-substituted phenyl unit and a bromine electrophile (Br⁺).

Disconnection of the C-Br Bond: This strategy involves the late-stage introduction of the bromine atom onto the 4-(cyclopentyloxy)benzoic acid core. This is a viable approach due to the activating, ortho-para directing nature of the ether group, which directs the incoming electrophile to the desired position ortho to the ether.

Synthesis of Halogenated Aromatic Precursors

The synthesis of precursors such as 3-bromo-4-hydroxybenzoic acid is a critical step for routes that build the ether linkage last (Route A). Direct bromination of p-hydroxybenzoic acid is a common and effective method. The hydroxyl group is a strongly activating ortho-para director, facilitating electrophilic substitution at the position ortho to it. However, careful control of reaction conditions is necessary to prevent the formation of di-brominated byproducts. google.com

One documented procedure involves dissolving p-hydroxybenzoic acid in glacial acetic acid and treating it with bromine. The reaction is typically heated to reflux to ensure completion. prepchem.com Upon cooling and precipitation in water, the desired 3-bromo-4-hydroxybenzoic acid can be isolated and purified by recrystallization. prepchem.com

A similar strategy can be applied to the methyl ester of p-hydroxybenzoic acid, which can be a useful intermediate. google.com The synthesis of other halogenated analogues, such as 3-bromo-4-fluorobenzoic acid, requires multi-step processes, for instance, starting from fluorobenzene (B45895) via acylation, bromination, and subsequent oxidation. google.com

Table 1: Synthesis of Halogenated Benzoic Acid Precursors

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-Hydroxybenzoic acid | Br₂, Glacial Acetic Acid, Reflux | 3-Bromo-4-hydroxybenzoic acid | 70.3% | prepchem.com |

| Methyl p-hydroxybenzoate | Br₂, Dichloromethane (B109758), Glacial Acetic Acid (catalyst), 0-5 °C | Methyl 3-bromo-4-hydroxybenzoate | High | google.com |

Preparation of Cyclopentyl Alcohol Derivatives

The cyclopentyloxy moiety is introduced using a cyclopentyl derivative, typically in a Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of a halide or other leaving group by an alkoxide or phenoxide ion. lumenlearning.comkhanacademy.org

The key reagents for this transformation are:

The Nucleophile: Generated by deprotonating the hydroxyl group of a precursor like 3-bromo-4-hydroxybenzoic acid. Common bases used for this deprotonation include sodium hydride (NaH), which offers the advantage of forming hydrogen gas as the only byproduct, or milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF. khanacademy.orgrasayanjournal.co.in

The Electrophile: A cyclopentyl derivative with a good leaving group is required. Cyclopentyl bromide or cyclopentyl iodide are common choices. These can be prepared from cyclopentanol (B49286) using standard halogenating agents. Alternatively, cyclopentyl tosylate, prepared from cyclopentanol and tosyl chloride, can be used, as the tosylate is an excellent leaving group.

The Williamson ether synthesis is generally efficient for primary alkyl halides reacting with phenoxides. masterorganicchemistry.com The reaction involves an SN2 mechanism, where the phenoxide attacks the carbon atom bearing the leaving group. lumenlearning.com

Installation of the Bromo-Substituent

The introduction of the bromine atom onto the aromatic ring must be highly regioselective to yield the desired 3-bromo isomer. This can be achieved either through electrophilic aromatic substitution on a pre-formed ether or via a metal-directed halogenation.

Regioselective Electrophilic Aromatic Bromination Techniques

This approach involves the bromination of 4-(cyclopentyloxy)benzoic acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The cyclopentyloxy group is an activating ortho-para director, while the carboxylic acid group is a deactivating meta-director. Both groups favor substitution at position 3 (ortho to the ether, meta to the carboxyl group), leading to a high degree of regioselectivity for the desired product.

Various brominating agents can be employed for this transformation. nih.gov

Table 2: Reagents for Electrophilic Aromatic Bromination

| Reagent | Conditions | Characteristics | Reference |

|---|---|---|---|

| Bromine (Br₂) | Acetic acid or other polar solvents | The classic reagent; can require a Lewis acid catalyst for less activated rings. | prepchem.com |

| N-Bromosuccinimide (NBS) | Silica (B1680970) gel or THF | A milder, safer source of electrophilic bromine, often used for regioselective brominations. | nih.gov |

| Catalytic Hypervalent Iodine(III) | Iodobenzene (catalyst), m-CPBA (oxidant), LiBr (Br source) in THF | An efficient and mild method for regioselective monobromination of electron-rich aromatic compounds at room temperature. | organic-chemistry.org |

The choice of reagent can influence reaction conditions and yield, with milder reagents like NBS or catalytic systems often being preferred to minimize side reactions. nih.govorganic-chemistry.org

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. bohrium.com In this method, a directing metalating group (DMG) on the ring coordinates to an organolithium base, directing deprotonation (lithiation) to the adjacent ortho position. organic-chemistry.org

The carboxylic acid group, after in-situ deprotonation to the carboxylate, can serve as a DMG. acs.orgsemanticscholar.org The synthesis would proceed by treating a substrate such as 4-(cyclopentyloxy)benzoic acid with a strong base, typically sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at very low temperatures (e.g., -78 °C). organic-chemistry.orgacs.org This generates a dianion where one ortho-proton (at position 3) has been abstracted.

This lithiated intermediate is a potent nucleophile and can be quenched with an electrophilic bromine source to install the bromine atom with perfect regioselectivity. rsc.org

Table 3: Directed Ortho-Metalation of Benzoic Acids

| Directing Group | Base/Solvent | Temperature | Electrophilic Trap | Reference |

|---|---|---|---|---|

| Carboxylic acid | s-BuLi / TMEDA / THF | -90 °C to -78 °C | 1,2-dibromotetrachloroethane | semanticscholar.orgrsc.org |

While highly effective, this method requires strictly anhydrous conditions and very low temperatures, which may be less practical for large-scale synthesis compared to electrophilic bromination. However, it offers unparalleled control over regiochemistry. semanticscholar.org

Sandmeyer-Type Reactions for Aryl Bromide Formation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the synthesis of aryl halides from aryl diazonium salts, which are themselves typically generated from aryl amines. wikipedia.orglscollege.ac.in This transformation is an example of a radical-nucleophilic aromatic substitution. wikipedia.org The reaction is particularly valuable as it allows for the introduction of substituents onto an aromatic ring in patterns that may not be achievable through direct electrophilic substitution. organic-chemistry.org

The process begins with the diazotization of a primary aromatic amine using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. This forms a diazonium salt intermediate. The subsequent displacement of the diazonium group (N₂) is catalyzed by a copper(I) salt, such as copper(I) bromide (CuBr), to yield the corresponding aryl bromide. lscollege.ac.innih.gov The mechanism is believed to proceed via a one-electron transfer from the copper(I) catalyst to the diazonium salt, which generates an aryl radical and nitrogen gas, followed by the transfer of a bromine atom from a copper(II) species to the aryl radical. lscollege.ac.in

In the context of synthesizing analogues of this compound, a synthetic route could begin with an appropriately substituted aminobenzoic acid derivative. For instance, 3-amino-4-(cyclopentyloxy)benzoic acid could be subjected to Sandmeyer conditions (NaNO₂, HBr, followed by CuBr) to introduce the bromine atom at the desired position. This method has been employed in the synthesis of various complex molecules, including bioactive compounds where an amine group is efficiently replaced by a bromo group. wikipedia.orgnih.gov

Formation of the Cyclopentyloxy Ether Linkage

The ether bond between the benzoic acid core and the cyclopentyl group is a key structural feature. Several classical and contemporary methods are available for its formation, each with distinct advantages concerning substrate scope, reaction conditions, and stereoselectivity.

Williamson Ether Synthesis Protocols with Cyclopentyl Halides

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. masterorganicchemistry.com The reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In the synthesis of this compound, the phenolic hydroxyl group of a 3-bromo-4-hydroxybenzoic acid precursor is first deprotonated with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks a cyclopentyl halide, such as cyclopentyl bromide, to form the desired ether linkage. francis-press.com

The choice of base and solvent is critical for the success of the reaction. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to ensure complete deprotonation of the phenol (B47542). numberanalytics.com The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which enhance the nucleophilicity of the alkoxide by solvating the cation. numberanalytics.com For the synthesis of aryl ethers, it is necessary to use a phenol and an alkyl halide (ArOH + RX) rather than an aryl halide and an alkoxide (ArX + ROH), as aryl halides are generally unreactive toward S_N2 reactions. francis-press.com

| Base | Solvent | Alkylating Agent | General Yield Range |

| Potassium Carbonate (K₂CO₃) | Acetone / DMF | Cyclopentyl Bromide | Moderate to High |

| Sodium Hydride (NaH) | THF / DMF | Cyclopentyl Bromide | High |

| Potassium tert-Butoxide (KOtBu) | DMSO | Cyclopentyl Tosylate | High |

This table presents typical conditions for Williamson ether synthesis involving phenolic substrates.

Mitsunobu Reaction for Stereoselective Ether Formation

The Mitsunobu reaction offers a powerful alternative for forming the C-O bond, particularly when stereoselectivity is a concern. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol into an ether with clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov In this context, the reaction would involve coupling a phenolic precursor like 3-bromo-4-hydroxybenzoic acid with cyclopentanol.

The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The phosphine and azodicarboxylate combine to activate the alcohol, converting the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by the phenol completes the ether formation. organic-chemistry.org A significant advantage of the Mitsunobu reaction is its ability to proceed under mild, neutral conditions. For sterically hindered alcohols, using a more acidic pronucleophile like 4-nitrobenzoic acid can improve yields. orgsyn.org This reaction has been successfully applied to polymer-supported syntheses to create libraries of aryl ethers. 5z.com

Catalyst-Mediated O-Alkylation Strategies

Recent advancements have introduced catalyst-mediated strategies for O-alkylation that can overcome some limitations of classical methods. These include transition-metal-catalyzed reactions that can operate under milder conditions or with different substrate scopes. researchgate.net For instance, copper, nickel, palladium, or iron catalysts have been reported for the cross-coupling of aryl halides with alcohols, although these are more commonly used to form the aryl-oxygen bond rather than the alkyl-oxygen bond. researchgate.net

A notable development is the catalytic Williamson ether synthesis (CWES), which allows the use of weaker, less hazardous alkylating agents at high temperatures (above 300 °C). acs.org In this process, catalytic amounts of alkali metal salts can facilitate the reaction between a phenol and an alcohol, carboxylic acid ester, or ether, making it a "greener" alternative by avoiding the stoichiometric production of salt byproducts. acs.org While typically demonstrated with simple alcohols like methanol, the principles could be extended to other systems.

Optimization of Reaction Conditions for Etherification Efficiency

Optimizing reaction conditions is crucial to maximize the yield and purity of the desired ether product while minimizing side reactions. numberanalytics.com In Williamson ether synthesis, factors such as temperature, base strength, and solvent polarity play significant roles. numberanalytics.comrsc.org For phenolic substrates, a common side reaction is C-alkylation, where the alkylating agent attacks the aromatic ring instead of the oxygen atom. rsc.org The choice of solvent can influence the O- versus C-alkylation ratio. Protic solvents can reduce selectivity for the O-alkylated product. rsc.org

The use of phase-transfer catalysts can sometimes be employed to facilitate the reaction between a water-soluble base and an organic-soluble substrate. Solvent-free conditions, using a solid base like potassium carbonate, have also been developed as an efficient and environmentally friendly alternative that can lead to high purity and excellent yields at lower temperatures. researchgate.net

| Factor | Condition | Effect on Efficiency | Reference |

| Base | Strong bases (e.g., NaH) vs. weaker bases (e.g., K₂CO₃) | Stronger bases ensure complete deprotonation, increasing the rate. | numberanalytics.com |

| Solvent | Polar aprotic (e.g., DMF, DMSO) vs. protic (e.g., Methanol) | Polar aprotic solvents enhance nucleophilicity and favor O-alkylation. | numberanalytics.comrsc.org |

| Temperature | Increased Temperature | Increases reaction rate but may promote side reactions like elimination. | numberanalytics.com |

| Alkylating Agent | Leaving Group (I > Br > Cl > OTs) | A better leaving group increases the reaction rate. | francis-press.com |

This table summarizes key factors for optimizing etherification efficiency.

Carboxylic Acid Functional Group Introduction and Derivatization

The synthetic strategy for this compound can either begin with a molecule already containing the carboxylic acid group or introduce it at a later stage.

A common and direct approach involves starting with a commercially available precursor that already possesses the carboxylic acid functionality, such as p-hydroxybenzoic acid. prepchem.com This starting material can then be subjected to sequential reactions. For example, electrophilic bromination of p-hydroxybenzoic acid with bromine in glacial acetic acid yields 3-bromo-4-hydroxybenzoic acid. prepchem.com The phenolic hydroxyl group of this intermediate can then be alkylated to introduce the cyclopentyloxy group as described in the sections above. To prevent unwanted side reactions with the carboxylic acid group during certain steps, it may be protected as an ester (e.g., a methyl ester), which can be hydrolyzed back to the carboxylic acid in the final step. google.com

Alternatively, the carboxylic acid group can be introduced onto a pre-functionalized aromatic ring. For example, one could synthesize 1-bromo-2-(cyclopentyloxy)benzene (B1288960) first. The carboxylic acid group could then be installed via methods such as ortho-lithiation followed by quenching with carbon dioxide (CO₂), or through transition-metal-catalyzed carboxylation. Nickel-catalyzed carboxylation of unactivated alkyl bromides with CO₂ at atmospheric pressure represents a mild and versatile method for this type of transformation. organic-chemistry.org

Oxidation of Aromatic Methyl or Aldehyde Precursors to Carboxylic Acids

A primary and well-established method for the synthesis of aromatic carboxylic acids is the oxidation of a corresponding aromatic methyl or aldehyde precursor. This transformation is a cornerstone of organic synthesis, offering a direct route to the desired carboxyl functionality.

For the synthesis of this compound, a plausible precursor would be 3-bromo-4-(cyclopentyloxy)toluene or 3-bromo-4-(cyclopentyloxy)benzaldehyde. The oxidation of the methyl group of an analogous compound, toluene (B28343), to benzoic acid is a classic example of this type of reaction. masterorganicchemistry.comresearchgate.netresearchgate.netyoutube.com This process is typically carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction generally requires heating and the presence of a base, followed by acidification to yield the carboxylic acid. masterorganicchemistry.comyoutube.com The benzylic position, being adjacent to the aromatic ring, is particularly susceptible to oxidation, provided it has at least one hydrogen atom. masterorganicchemistry.com

Similarly, the oxidation of an aldehyde to a carboxylic acid is a highly efficient transformation. A variety of oxidizing agents can be employed, including potassium permanganate, Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). A greener approach involves the use of hydrogen peroxide in the presence of a selenium-containing catalyst, which can afford carboxylic acids in good to excellent yields under mild conditions. beilstein-journals.org For instance, the oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid has been successfully achieved using Oxone in the presence of a catalyst. researchgate.net This method could be adapted for the oxidation of 3-bromo-4-(cyclopentyloxy)benzaldehyde.

Table 1: Comparison of Oxidizing Agents for the Conversion of Aromatic Methyl/Aldehyde Groups to Carboxylic Acids

| Oxidizing Agent | Precursor Type | Typical Conditions | Yield (%) | Reference |

| Potassium Permanganate (KMnO₄) | Methyl | Heat, basic, then acidic workup | ~63 | youtube.com |

| Oxone | Aldehyde | Acetonitrile (B52724), 70°C | 83-90 | researchgate.net |

| Hydrogen Peroxide/Selenium Catalyst | Aldehyde | Water, Room Temperature | ~87 (overall) | beilstein-journals.org |

Hydrolysis of Ester or Nitrile Precursors

Another common pathway to aromatic carboxylic acids involves the hydrolysis of ester or nitrile precursors. These methods are particularly useful when the corresponding ester or nitrile is more readily accessible than the aldehyde or methyl-substituted arene.

The hydrolysis of a methyl or ethyl ester, such as methyl 3-bromo-4-(cyclopentyloxy)benzoate, can be performed under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to liberate the carboxylic acid. acs.org The synthesis of 3-bromo-4-hydroxybenzoic acid, a key precursor, has been reported, and its subsequent esterification and hydrolysis would provide a viable route to the target molecule. nih.govprepchem.com

Alternatively, the hydrolysis of a nitrile (cyanobenzene) to a carboxylic acid provides a robust synthetic route. askfilo.comnist.gov The reaction typically proceeds in two stages: initial hydrolysis to a benzamide, followed by further hydrolysis to the benzoic acid and ammonia. askfilo.com This can be achieved under either strong acidic or basic conditions with heating. For example, 3-bromobenzonitrile (B1265711) can be hydrolyzed to 3-bromobenzoic acid. A similar strategy could be employed for 3-bromo-4-(cyclopentyloxy)benzonitrile.

Table 2: Conditions for Hydrolysis of Precursors to Benzoic Acids

| Precursor | Reagents | Conditions | Product | Reference |

| Methyl Benzoate | NaOH, then HCl | Aqueous, Heat | Benzoic Acid | acs.org |

| Benzonitrile | H₂O, Acid or Base | Heat | Benzoic Acid | askfilo.com |

| 4-Bromo-3,5-dimethylphenyl N-methylcarbamate | Alkaline Solution | Aqueous | 4-Bromo-3,5-dimethylphenol | youtube.com |

Carbonylation Reactions for Carboxylic Acid Formation

Carbonylation reactions represent a powerful method for the direct introduction of a carbonyl group into an aromatic ring, typically starting from an aryl halide. These reactions are catalyzed by transition metals, most commonly palladium or rhodium, and utilize carbon monoxide (CO) as the C1 source. nih.govnih.gov

For the synthesis of this compound, a suitable precursor would be a di-halogenated benzene (B151609), such as 1,3-dibromo-4-(cyclopentyloxy)benzene. A selective carbonylation at one of the bromine positions would yield the desired product. Palladium-catalyzed carbonylation of aryl bromides has been extensively studied and can be performed under atmospheric pressure of CO using specific ligands like Xantphos. nih.gov These reactions are tolerant of various functional groups. nih.govresearchgate.net

Rhodium-catalyzed carbonylation offers an alternative approach. For instance, rhodium(I) complexes can catalyze the carboxylation of arylboronic esters with CO₂, providing a route to benzoic acid derivatives. nih.gov Another rhodium-catalyzed method involves the reductive carbonylation of aryl iodides to arylaldehydes using syngas (a mixture of CO and H₂), which could then be oxidized to the carboxylic acid. beilstein-journals.orgnih.gov

Table 3: Catalytic Systems for Carbonylation Reactions

| Catalyst System | Substrate | CO Source | Key Features | Reference |

| Pd(OAc)₂/Xantphos | Aryl Bromide | CO (1 atm) | Effective for Weinreb amides, benzamides, and methyl esters | nih.gov |

| [Rh(OH)(cod)]₂/dppp | Arylboronic Ester | CO₂ | Good yields for benzoic acid derivatives | nih.gov |

| RhCl₃·3H₂O/PPh₃ | Aryl Iodide | CO/H₂ (syngas) | Reductive carbonylation to arylaldehydes | nih.gov |

Advanced Synthetic Techniques and Process Enhancements

In recent years, significant efforts have been directed towards developing more efficient, scalable, and environmentally friendly methods for organic synthesis. These advanced techniques are highly applicable to the preparation of this compound and its analogs.

Microwave-Assisted Organic Synthesis (MAOS) for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.com The rapid and uniform heating provided by microwave irradiation can significantly enhance reaction rates. tsijournals.com

The Williamson ether synthesis, a key step in preparing this compound from 3-bromo-4-hydroxybenzoic acid and a cyclopentyl halide, can be effectively accelerated using microwave irradiation. tsijournals.com Microwave-assisted synthesis has been successfully applied to the alkylation of alcohols and phenols, often in the presence of a base like sodium hydroxide or potassium carbonate, to produce ethers in excellent yields within minutes. tsijournals.com For example, the synthesis of various ether derivatives has been achieved with high efficiency under microwave irradiation. tsijournals.com This technique has also been used for the synthesis of 2-hydroxydeoxybenzoins from 3-aryl-4-hydroxycoumarins in water, highlighting its utility in green chemistry. masterorganicchemistry.com

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.

For the synthesis of this compound, several green chemistry strategies can be employed. The use of safer solvents, such as water or supercritical carbon dioxide, can significantly reduce the environmental impact. nih.gov For instance, the oxidation of aldehydes to carboxylic acids has been demonstrated in water using a recyclable selenium catalyst and hydrogen peroxide, with water being the only byproduct. beilstein-journals.org Solvent-free reactions, where the reactants themselves act as the solvent, represent another important green approach. prepchem.com The use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry as it minimizes waste and allows for easier product purification. rsc.org For example, the synthesis of functionalized aromatic carboxylic acids from biosourced 3-hydroxy-2-pyrones has been achieved through a base-promoted domino reaction under neat conditions or in a water biphasic system. acs.org

Continuous Flow Chemistry for Scalable Production and Control

Continuous flow chemistry has gained significant traction as a technology for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and process control compared to traditional batch methods. researchgate.netnih.gov In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netnih.govbeilstein-journals.orgmdpi.comnih.gov

The synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) has been successfully demonstrated using continuous flow systems. nih.govnih.gov For the synthesis of this compound, a multi-step flow process could be envisioned. For example, the bromination of a phenolic precursor, followed by etherification and subsequent oxidation or hydrolysis, could potentially be integrated into a continuous flow sequence. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. mdpi.com Continuous flow reactors have been used for the synthesis of carboxylic acids, for instance, through the use of tube-in-tube gas-permeable membrane reactors for reactions involving gases like CO₂. mdpi.com This technology offers a promising avenue for the safe, efficient, and scalable production of this compound and its analogs. rsc.org

Chemical Reactivity and Transformations of 3 Bromo 4 Cyclopentyloxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 3-Bromo-4-(cyclopentyloxy)benzoic acid is a primary site for functionalization, readily undergoing reactions typical of aromatic carboxylic acids. These transformations are crucial for introducing a variety of substituents and for linking the molecule to other fragments, thereby enabling the generation of compound libraries and the synthesis of elaborate molecular architectures.

Esterification Reactions for Libraries and Intermediates

Esterification of the carboxylic acid is a fundamental transformation used to generate libraries of related compounds for screening purposes and to produce key synthetic intermediates. While specific examples detailing the esterification of this compound for library generation are not extensively documented in publicly available literature, the principles of esterification of substituted benzoic acids are well-established. Common methods include Fisher-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

For instance, the general synthesis of benzoic acid esters can be achieved with high yields under various conditions. A common procedure involves heating the benzoic acid with an alcohol in the presence of a catalyst. The choice of alcohol can be varied to create a library of esters with different alkyl or aryl groups.

Table 1: Representative Esterification Reactions of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield (%) |

| Benzoic Acid | Isononanol | Tin(II) Oxalate | 210°C | Isononyl Benzoate | >99 |

| Benzoic Acid | Isotridecanol | Tin(II) Oxalate | 210°C | Isotridecyl Benzoate | >99 |

| 3-Bromo-4-methylbenzoic Acid | Ethanol (B145695) | Silver Nitrate | 50°C | Methyl 3-bromo-4-(hydroxymethyl)benzoate | Not specified |

This table presents generalized conditions for esterification reactions of benzoic acid derivatives and is for illustrative purposes. Specific conditions for this compound may vary.

Amidation Reactions for Peptide Coupling and Scaffold Extension

The formation of amides from the carboxylic acid group is a pivotal reaction for extending molecular scaffolds and for synthesizing peptide-like structures. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A variety of coupling reagents are available to facilitate this reaction, minimizing side reactions and ensuring high yields.

While specific examples of this compound being used in peptide coupling are not explicitly detailed in the surveyed literature, its structural analogs are commonly employed in such reactions. The general procedure involves the use of reagents like 1,1'-Carbonyldiimidazole (CDI), or phosphonium- and aminium-based reagents such as BOP, PyBOP, HBTU, and HATU, which are known to be highly efficient for forming amide bonds. sigmaaldrich.combachem.com These reagents convert the carboxylic acid into a more reactive species in situ, which then readily reacts with an amine.

For example, a general method for amide bond formation involves dissolving the carboxylic acid and the amine in a suitable solvent, such as dichloromethane (B109758) or N,N-dimethylformamide (DMF), and adding a coupling reagent and a base, like triethylamine (B128534) or diisopropylethylamine (DIPEA). nih.gov

Table 2: Common Coupling Reagents for Amidation of Carboxylic Acids

| Coupling Reagent | Activating Group | Key Features |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Widely used, but can cause racemization and the byproduct is poorly soluble. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea | Water-soluble byproduct, often used with HOBt to suppress racemization. peptide.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | OBt ester | Efficient, good solubility, less hazardous byproducts than BOP. bachem.com |

| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) | OAt ester | Highly reactive, effective for hindered couplings. sigmaaldrich.com |

| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) | Low epimerization, useful for coupling sensitive amino acids. |

This table provides an overview of common peptide coupling reagents and is for illustrative purposes. The optimal reagent for this compound would need to be determined experimentally.

Decarboxylation Pathways and Mechanistic Studies

Decarboxylation, the removal of the carboxyl group, is a potential transformation for this compound, although it typically requires harsh conditions for simple benzoic acids. The stability of the carboxyl group is influenced by the other substituents on the aromatic ring. nist.gov Electron-donating groups, such as the cyclopentyloxy group at the para-position, can facilitate decarboxylation under certain conditions.

Mechanistic studies on the decarboxylation of benzoic acids suggest that the reaction can proceed through different pathways depending on the reaction conditions and the nature of the substituents. researchgate.netresearchgate.net In acidic media, the reaction may involve protonation of the aromatic ring, followed by the loss of carbon dioxide. researchgate.net In the presence of copper catalysts, the mechanism is believed to involve the formation of a copper carboxylate intermediate. nist.gov

While specific mechanistic studies on the decarboxylation of this compound are not available, research on related compounds provides insight into the potential pathways. For example, the decarboxylation of benzoic acid itself is slow, but can be promoted by bases or certain metal catalysts. nist.gov The presence of a hydroxyl group in the ortho or para position significantly enhances the rate of decarboxylation. nist.gov Given that the cyclopentyloxy group is an ether, its activating effect is likely less pronounced than that of a hydroxyl group.

Transformations of the Aromatic Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This reactivity is fundamental to its utility as a building block in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound is well-suited for these transformations. The order of reactivity for halogens in these reactions is generally I > Br > Cl. libretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

While specific examples detailing the Suzuki-Miyaura coupling of this compound with a diverse set of boronic acids are not explicitly reported in the reviewed literature, the general applicability of this reaction to aryl bromides is well-established. nih.gov The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, a base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate), and a suitable solvent system, often a mixture of an organic solvent and water.

A hypothetical Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

In this reaction, the bromine atom is replaced by the aryl group from the boronic acid, leading to the formation of a biaryl structure.

The scope of the Suzuki-Miyaura reaction is extensive, allowing for the introduction of various substituted and unsubstituted aryl and heteroaryl groups. The electronic nature of the boronic acid can influence the reaction conditions and yields.

Table 3: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides with Arylboronic Acids

| Aryl Bromide | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromotoluene | Phenylboronic Acid | Pd/C | K₂CO₃ | Organic Solvent/Water | 4-Methylbiphenyl | Not specified |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 |

| 3-Bromobenzoic Acid | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ | K₂CO₃ | DMF | 4'-Methoxybiphenyl-3-carboxylic acid | 95 |

This table illustrates the general conditions and outcomes of Suzuki-Miyaura coupling reactions with various aryl bromides. Specific optimization would be required for this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aromatic rings are generally electron-rich and not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org In the case of this compound, the carboxylic acid group has a moderate electron-withdrawing effect. However, for a successful SNAr reaction to displace the bromide, a very strong nucleophile and often harsh reaction conditions would be necessary. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.orgmasterorganicchemistry.com

Grignard Reagent Formation and Subsequent Functionalization

The bromine atom of this compound can be converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orggmu.edu This reaction transforms the electrophilic aryl bromide into a potent nucleophile. However, the presence of the acidic carboxylic acid proton would be incompatible with the basic nature of the Grignard reagent. Therefore, the carboxylic acid would need to be protected, for instance as an ester, prior to the formation of the Grignard reagent. Once formed, this organomagnesium compound can react with a wide range of electrophiles, such as carbon dioxide (to re-form a carboxylic acid after workup), aldehydes, ketones, and esters. youtube.commasterorganicchemistry.com

Lithium-Halogen Exchange and Trapping Reactions

Similar to Grignard reagent formation, a lithium-halogen exchange can be performed on a protected derivative of this compound. This is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.eduprinceton.edu This reaction is generally very fast and can be more efficient than Grignard formation for certain substrates. harvard.edu The resulting aryllithium species is a powerful nucleophile and can be trapped with various electrophiles. As with Grignard reagents, the acidic proton of the carboxylic acid must be protected. The rate of exchange is generally faster for aryl iodides than for aryl bromides. princeton.edu

Modifications and Cleavage of the Cyclopentyloxy Group

The cyclopentyloxy group is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, typically using reagents like hydrogen bromide or hydrogen iodide, to yield the corresponding phenol (B47542). This dealkylation reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide. Additionally, while less common, modifications to the cyclopentyl ring itself could potentially be achieved through radical-based reactions, though this is not a primary mode of reactivity for this compound.

Selective Ether Cleavage Strategies

The cleavage of the ether bond in aryl alkyl ethers is a fundamental transformation in organic synthesis, often employed for deprotection or to unmask a phenol functionality. In the case of this compound, the cyclopentyloxy group can be cleaved under acidic conditions.

The mechanism of acidic ether cleavage is dependent on the nature of the alkyl group and the strength of the acid used. masterorganicchemistry.com For aryl alkyl ethers, the reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid. libretexts.org Due to the stability of the aromatic ring, the nucleophile will preferentially attack the aliphatic carbon of the ether, leading to the formation of a phenol and an alkyl halide. libretexts.org Therefore, cleavage of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is expected to yield 3-bromo-4-hydroxybenzoic acid and the corresponding cyclopentyl halide. masterorganicchemistry.comlibretexts.org

The use of Lewis acids, such as boron tribromide (BBr₃), is another effective method for cleaving aryl ethers. masterorganicchemistry.com This reagent is particularly useful for its high reactivity under relatively mild conditions. The reaction proceeds through the formation of a complex between the Lewis acid and the ether oxygen, facilitating the cleavage of the carbon-oxygen bond.

| Reagent | Expected Products | Mechanism | Reference |

| Hydroiodic Acid (HI) | 3-Bromo-4-hydroxybenzoic acid, Iodocyclopentane | SN2 | libretexts.org |

| Hydrobromic Acid (HBr) | 3-Bromo-4-hydroxybenzoic acid, Bromocyclopentane | SN2 | libretexts.org |

| Boron Tribromide (BBr₃) | 3-Bromo-4-hydroxybenzoic acid | Lewis Acid-mediated | masterorganicchemistry.com |

This table presents expected outcomes based on general principles of ether cleavage reactions.

It is noteworthy that the choice of reagent can be critical. While HI and HBr are effective, they are harsh reagents. Milder, more selective conditions can sometimes be achieved with other systems, such as using ionic liquids like [bmim][Br] with p-toluenesulfonic acid, which has been shown to enhance the nucleophilicity of the bromide ion for dealkylation of aryl alkyl ethers. organic-chemistry.org

Functionalization of the Cyclopentyl Ring (e.g., C-H Activation)

Direct functionalization of saturated carbocycles through C-H activation represents a powerful strategy for molecular editing. nih.govresearchgate.net For this compound, the carboxylic acid group can act as an effective directing group to facilitate site-selective C-H functionalization of the cyclopentyl ring.

Recent advancements have demonstrated the palladium-catalyzed transannular γ-methylene C-H arylation of cycloalkane carboxylic acids. nih.govresearchgate.net This methodology utilizes specialized ligands, such as quinuclidine-pyridones, to enable the formation of a palladacycle intermediate that facilitates the activation of a C-H bond at the γ-position of the cycloalkane ring relative to the carboxylic acid attachment point. nih.gov

Applying this logic to a derivative of this compound, where the cyclopentyl ring is directly attached to the carboxylate (e.g., 1-(4-bromo-3-carboxyphenoxy)cyclopentane-1-carboxylic acid), would be challenging. However, if the cyclopentyl ring were part of an ester or amide derived from the main compound, C-H activation could be envisioned. More directly, methods for C-H functionalization of cycloalkanes could be applied. For instance, palladium-catalyzed γ-C–H arylation of cyclopentane (B165970) carboxylic acid has been achieved with various aryl iodides. nih.gov This suggests that under appropriate conditions, the cyclopentyl ring of this compound could potentially undergo similar transformations, although the ether linkage introduces different stereoelectronic factors.

| Reaction Type | Catalyst/Ligand System | Potential Outcome | Reference |

| Transannular γ-C–H Arylation | Pd(OAc)₂ / Quinuclidine-Pyridone Ligand | Arylation at the γ-position of the cyclopentyl ring | nih.govresearchgate.net |

| C-H Olefination | Rh(III) Catalysts | Introduction of an alkene functional group | researchgate.net |

This table illustrates potential functionalizations based on established C-H activation methodologies for related cycloalkane systems.

Multi-Component Reactions and Annulation Strategies Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating portions of each starting material. nih.gov As a carboxylic acid, this compound is a prime candidate for participation in several well-known MCRs.

The Ugi four-component reaction is a prominent example, combining a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to produce a bis-amide. nih.gov In this context, this compound would serve as the carboxylic acid component, contributing its substituted benzoyl scaffold to the final product.

Similarly, the Passerini three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. nih.gov The incorporation of this compound into a Passerini reaction would result in a product bearing the 3-bromo-4-(cyclopentyloxy)benzoyl group attached to the α-carbon of the newly formed amide.

Annulation strategies can also leverage the functional handles of this molecule. The bromine atom and the carboxylic acid group on the aromatic ring are particularly suited for palladium-catalyzed intramolecular cyclization reactions to form fused ring systems, provided a suitable tethered reaction partner is introduced to the molecule. For example, a Sonogashira coupling at the bromine position followed by an intramolecular hydroarylation or cyclization involving the carboxylic acid could lead to the formation of complex heterocyclic structures.

| Reaction Name | Components | Role of Target Compound | Resulting Scaffold | Reference |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Carboxylic Acid | Bis-amide | nih.gov |

| Passerini Reaction | Carbonyl, Isocyanide, Carboxylic Acid | Carboxylic Acid | α-Acyloxy Carboxamide | nih.gov |

| Betti Reaction | Phenol, Aldehyde, Amine | (Not a direct component) | Aminobenzylphenols | nih.gov |

| Strecker Synthesis | Amine, Carbonyl, Cyanide Source | (Not a direct component) | α-Aminonitriles | nih.gov |

This table summarizes the potential involvement of this compound in major multi-component reactions.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Cyclopentyloxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to modern computational chemistry. These calculations can elucidate the electronic structure and energetic properties of molecules with high accuracy.

Electronic Structure Analysis

An electronic structure analysis would reveal key aspects of the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A hypothetical analysis would likely show the HOMO localized on the electron-rich aromatic ring and the oxygen atom of the ether group, while the LUMO would likely be distributed over the carboxylic acid group and the aromatic ring, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Charge Distribution: Calculating the partial atomic charges would quantify the electron distribution across the molecule. This would highlight the polar nature of the carboxylic acid group and the C-Br and C-O bonds.

Electrostatic Potential (ESP): An ESP map would visually represent the charge distribution, indicating regions of positive and negative potential. For this molecule, negative potential would be expected around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the bromine atom, suggesting these are sites for electrophilic interaction.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the cyclopentyloxy group and the rotational freedom around the C-O and C-C bonds mean that 3-bromo-4-(cyclopentyloxy)benzoic acid can exist in multiple conformations. A conformational analysis would involve systematically exploring these possibilities to identify the most stable, low-energy structures. This analysis would provide an energy landscape map, indicating the relative energies of different conformers and the energy barriers for interconversion between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the structural elucidation of the molecule. Predicted shifts would be correlated with the electronic environment of each nucleus.

Vibrational Frequencies: The calculation of vibrational frequencies would correspond to the infrared (IR) and Raman spectra of the molecule. This would help in identifying characteristic vibrational modes associated with functional groups like the carboxylic acid (O-H and C=O stretches) and the C-Br bond.

A hypothetical table of predicted vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3200-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1720-1680 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Ether | C-O stretch | 1260-1000 |

| Alkyl | C-H stretch | 3000-2850 |

| Bromoalkane | C-Br stretch | 690-515 |

Reaction Pathway Modeling and Transition State Analysis

Should this molecule be studied for its reactivity, computational modeling could map out potential reaction pathways. For instance, the mechanism of esterification of the carboxylic acid group could be investigated. This would involve identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. The calculated activation energies would provide insights into the reaction kinetics.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations can explore the behavior of the molecule over time and in different environments.

Prediction of Physical and Chemical Properties

Molecular modeling techniques can be used to predict a range of physical and chemical properties. These predictions are often based on the molecule's structure and are valuable in the absence of experimental data. For this compound, properties such as boiling point, density, and solubility could be estimated using quantitative structure-property relationship (QSPR) models.

A hypothetical table of predicted properties is shown below.

| Property | Predicted Value |

| Molecular Weight | 285.12 g/mol |

| LogP | 3.8 |

| pKa | ~4.2 |

| Boiling Point | ~400 °C |

| Density | ~1.5 g/cm³ |

It is important to reiterate that the specific values and detailed analyses presented in this article are hypothetical illustrations of what a computational study would entail. The actual data for this compound remains to be determined by future research.

Studies of Intermolecular Interactions and Self-Assembly

The self-assembly of benzoic acid derivatives is a well-documented phenomenon, primarily driven by the formation of hydrogen-bonded dimers through their carboxylic acid moieties. hartleygroup.orgresearchgate.neted.gov Computational studies, often employing Density Functional Theory (DFT), provide significant insights into the energetics and geometries of these interactions.

For substituted benzoic acids, the formation of hydrogen-bonded dimers is a dominant feature in both the solid state and in non-polar solvents. ucl.ac.uk These dimers create a larger, more rigid "supramolecular" structure which can then further organize into more complex assemblies, such as those seen in liquid crystals. hartleygroup.orgresearchgate.neted.gov The stability of these dimers is influenced by the nature and position of the substituents on the aromatic ring.

In the case of this compound, it is highly probable that it follows this dimerization pattern. The bromine atom and the cyclopentyloxy group will exert electronic and steric influences on the hydrogen bonding. The electron-withdrawing nature of the bromine atom can affect the acidity of the carboxylic proton, potentially influencing the strength of the hydrogen bond. nih.gov Furthermore, the bulky cyclopentyloxy group could sterically hinder or guide the self-assembly process.

Computational methods like Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) have been used to study the dynamics of hydrogen bonds in benzoic acid derivatives, revealing proton transfer phenomena and the influence of quantum effects on the hydrogen bridge. nih.gov Such studies on this compound would be invaluable in understanding the dynamic nature of its self-assembly.

Table 1: Predicted Intermolecular Interactions in this compound and Related Compounds

| Compound/System | Dominant Interaction | Computational Method of Study | Key Findings |

| p-Alkoxybenzoic acids | Hydrogen-bonded dimers | Polarized Optical Microscopy, DSC | Formation of rod-like dimers leading to liquid crystal phases. hartleygroup.orgresearchgate.neted.gov |

| Substituted Benzoic Acids | Hydrogen-bonded dimers, π-π stacking | FTIR, NMR, MD simulations, DFT | Dimer formation is prevalent in apolar solvents, while π-π stacking can occur in polar solvents. ucl.ac.uk |

| 4-Hydroxybenzoic acid | Intermolecular O-H···O hydrogen bonds | CPMD, PIMD | Studies reveal the dynamics and proton transfer characteristics of the hydrogen bonds. nih.gov |

| This compound (Predicted) | Hydrogen-bonded dimers, potential halogen bonding | DFT, MD simulations | Expected to form stable dimers. The bromine may participate in halogen bonding, further stabilizing the assembly. |

Computational Studies of Solvation Effects

The solubility and behavior of a molecule in different solvents are critical aspects that can be effectively modeled using computational methods. For substituted benzoic acids, solvation is a complex interplay between the solute and solvent molecules, governed by factors such as hydrogen bonding, polarity, and temperature. jbiochemtech.com

Theoretical studies on various benzoic acid derivatives have shown that solubility increases with temperature and with the mole fraction of organic co-solvents like ethanol (B145695) in aqueous mixtures. jbiochemtech.com The thermodynamic parameters of solvation, such as Gibbs free energy, enthalpy, and entropy, can be calculated to understand the spontaneity and energetics of the dissolution process. jbiochemtech.com

For this compound, the large, non-polar cyclopentyloxy group would significantly influence its solvation properties, likely increasing its solubility in non-polar organic solvents. The polar carboxylic acid group, however, would still allow for some solubility in polar protic solvents through hydrogen bonding with the solvent molecules. Computational models can predict these behaviors by calculating the solvation free energy in different solvent environments.

Molecular Dynamics (MD) simulations are particularly useful for studying the explicit interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell. ucl.ac.uk For instance, in polar aprotic solvents, the formation of hydrogen-bonded dimers of benzoic acids is often inhibited in favor of solute-solvent hydrogen bonds. ucl.ac.uk

Table 2: Predicted Solvation Characteristics of Substituted Benzoic Acids

| Compound | Solvent System | Key Computational Findings |

| Benzoic acid, Chloro-benzoic acids | Ethanol-Water mixtures | Solubility and solvation free energy are dependent on temperature and solvent composition. jbiochemtech.com |

| Substituted Benzoic Acids | Various organic solvents | The balance between dimer formation and solute-solvent interactions depends on the solvent's hydrogen bond acceptor propensity. ucl.ac.uk |

| This compound (Predicted) | Various solvents | Expected to have higher solubility in non-polar solvents due to the cyclopentyloxy group. Solvation in polar solvents would be driven by interactions with the carboxylic acid group. |

In Silico Structure-Activity Relationship (SAR) Studies for Analogues

While no specific SAR studies for analogues of this compound are publicly available, the general methodologies of QSAR and ligand/structure-based design are widely applied to benzoic acid derivatives for various biological targets.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This is achieved by correlating physicochemical descriptors of the molecules with their measured activity.

For benzoic acid derivatives, QSAR studies have revealed the importance of various descriptors in predicting their biological activity. For example, in a study of benzoylaminobenzoic acid derivatives as antibacterial agents, it was found that inhibitory activity increased with hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as a hydroxyl group, was also found to be beneficial for activity. nih.gov

A hypothetical QSAR study on analogues of this compound would involve synthesizing a library of related compounds with variations in the substituents on the benzoic acid core. The biological activity of these compounds would be measured, and a QSAR model would be developed using calculated molecular descriptors. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding further drug discovery efforts.

Table 3: Common Descriptors Used in QSAR Studies of Benzoic Acid Analogues

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. researchgate.net |

| Steric | Molar refractivity, Molecular volume | Relates to the size and shape of the molecule and its fit within a binding site. nih.gov |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule, affecting membrane permeability and binding to hydrophobic pockets. nih.gov |

| Topological | Wiener index, Connectivity indices | Encodes information about the branching and connectivity of the molecule. |

Ligand-Based and Structure-Based Computational Design Methodologies

In the absence of a known 3D structure of the biological target, ligand-based drug design methodologies can be employed. These methods rely on the information from a set of known active ligands to develop a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits. mdpi.com

For analogues of this compound, a pharmacophore model could be generated based on a set of active compounds. This model would likely include features such as a hydrogen bond donor/acceptor (from the carboxylic acid), a hydrophobic region (from the cyclopentyloxy group), and an aromatic ring.

When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. This approach involves docking candidate molecules into the active site of the protein to predict their binding orientation and affinity. nih.gov The insights gained from docking studies can guide the design of new analogues with improved binding characteristics. For instance, modifications can be made to exploit specific interactions with amino acid residues in the binding pocket, such as hydrogen bonds or hydrophobic interactions. nih.gov

Computational analysis of the protein surface can reveal potential sites for modification on the ligand to create new favorable contacts. rsc.org Molecular dynamics simulations of the ligand-protein complex can further validate the stability of the predicted binding mode and provide insights into the dynamic nature of the interaction. rsc.org

Applications As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Molecular Architectures

The inherent reactivity of 3-Bromo-4-(cyclopentyloxy)benzoic acid makes it an ideal starting material for the synthesis of more elaborate molecules. The carboxylic acid functionality serves as a handle for amide and ester bond formation, while the bromine atom is a key participant in various cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds.

Construction of Substituted Benzamides and Benzoic Acid Esters

The carboxylic acid moiety of this compound is readily activated to form substituted benzamides and benzoic acid esters, which are prevalent structural motifs in a multitude of biologically active compounds.

Substituted Benzamides: The formation of an amide bond is a fundamental transformation in organic synthesis. This compound can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents. This reaction is crucial for the synthesis of compounds with potential therapeutic applications. For instance, substituted benzamides are a well-established class of compounds with a wide spectrum of biological activities, including acting as enzyme inhibitors. The synthesis of N-substituted benzamide derivatives has been a strategy to develop new antitumor agents.

| Coupling Reagent | Amine | Product |

| HATU, DIPEA | Primary or Secondary Amine | N-substituted-3-bromo-4-(cyclopentyloxy)benzamide |

| EDC, HOBt | Primary or Secondary Amine | N-substituted-3-bromo-4-(cyclopentyloxy)benzamide |

| SOCl₂ then Amine | Primary or Secondary Amine | N-substituted-3-bromo-4-(cyclopentyloxy)benzamide |

Benzoic Acid Esters: Similarly, the esterification of this compound with various alcohols can be achieved under acidic or basic conditions, or through the use of coupling agents. These esters can serve as intermediates for further functionalization or as final products with specific properties. Serinol-derived benzoic acid esters, for example, have been identified as a novel scaffold for the inhibition of adenovirus infections google.com.

| Catalyst/Reagent | Alcohol | Product |

| H₂SO₄ (catalytic) | Primary or Secondary Alcohol | Alkyl 3-bromo-4-(cyclopentyloxy)benzoate |

| DCC, DMAP | Primary or Secondary Alcohol | Alkyl 3-bromo-4-(cyclopentyloxy)benzoate |

| N-bromosuccinimide | Methanol | Methyl 3-bromo-4-(cyclopentyloxy)benzoate |

Formation of Biaryl and Heterobiaryl Scaffolds

The bromine atom on the aromatic ring of this compound is a key feature that allows for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. These reactions are powerful tools for the construction of biaryl and heterobiaryl scaffolds, which are core structures in many pharmaceuticals and advanced materials.

The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid or ester, is a widely used method for creating carbon-carbon bonds between aromatic rings. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. The synthesis of biaryl analogs through Suzuki-Miyaura cross-coupling has been employed in the development of anti-inflammatory and analgesic agents.

| Coupling Partner | Catalyst | Product |

| Arylboronic acid | Pd(PPh₃)₄, Base | 3-Aryl-4-(cyclopentyloxy)benzoic acid |

| Heteroarylboronic acid | PdCl₂(dppf), Base | 3-Heteroaryl-4-(cyclopentyloxy)benzoic acid |

| Arylstannane | Pd(PPh₃)₄ | 3-Aryl-4-(cyclopentyloxy)benzoic acid |

Scaffold for the Development of Research Probes and Chemical Tools

The this compound framework serves as a versatile scaffold for the design and synthesis of research probes and chemical tools. These molecules are instrumental in elucidating biological pathways and validating drug targets. The strategic placement of the functional groups allows for the systematic modification of the core structure to optimize binding affinity and selectivity for specific biological targets.

Design of Enzyme Modulators (e.g., Phosphodiesterases, Dehydrogenases)

The structural motif of 3-alkoxy-4-substituted benzoic acids is present in a number of potent and selective enzyme inhibitors. Notably, derivatives of 3-(cyclopentyloxy)-4-methoxybenzamide have been synthesized and evaluated as selective inhibitors of cyclic AMP-specific phosphodiesterase (PDE IV). PDE IV is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases such as asthma and chronic obstructive pulmonary disease. One of the most potent compounds identified in a study was 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, which demonstrated exceptional potency in inhibiting PDE IV and showed potential for the treatment of asthma. This highlights the importance of the 3-(cyclopentyloxy)phenyl group in achieving high inhibitory activity.

Synthesis of Receptor Ligands for Investigational Biology (e.g., RARα, Opioid Receptors, S1P1)

The this compound scaffold can be elaborated to generate ligands for various receptors, which are crucial for studying their function and for the development of new therapeutics.

Retinoic Acid Receptor α (RARα): Retinoid receptors are involved in a variety of cellular processes, and selective ligands are valuable research tools. The general scaffold of many retinoic acid receptor ligands consists of a hydrophobic ring system connected to a benzoic acid moiety. While direct synthesis from this compound is not explicitly detailed in the provided results, its structural features are amenable to the synthesis of RARα modulators. For example, the synthesis of a potent RAR antagonist involved a Suzuki coupling to introduce a substituted aryl group, a transformation for which the bromo-substituent of the title compound is well-suited nih.gov.

Opioid Receptors: Opioid receptors are the primary targets for opioid analgesics. The development of novel opioid receptor modulators is an active area of research aimed at finding safer and more effective pain treatments. The chemical space of opioid receptor modulators is vast, and the this compound core could be functionalized to explore new structural classes of ligands.

Sphingosine-1-Phosphate Receptor 1 (S1P1): S1P1 receptor agonists are a class of immunomodulators used in the treatment of multiple sclerosis. Novel benzofuran-based S1P1 agonists have been discovered with excellent potency and selectivity google.com. The synthesis of such complex heterocyclic systems could potentially involve intermediates derived from this compound, utilizing the bromine atom for ring formation or further substitution.

Generation of Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. The goal of DOS is to efficiently explore a wide range of chemical space to identify novel bioactive compounds. This compound is an excellent starting material for DOS due to its multiple points of diversification.

The carboxylic acid can be converted into a variety of functional groups, and the bromine atom allows for a wide range of cross-coupling reactions. By systematically varying the reactants at these two positions, large libraries of compounds with diverse scaffolds can be generated. This approach is well-suited for the construction of novel fragment collections for fragment-based drug discovery.

| Diversification Point | Reaction Type | Resulting Functionality |

| Carboxylic Acid | Amide Coupling | Library of amides |

| Carboxylic Acid | Esterification | Library of esters |

| Bromine Atom | Suzuki Coupling | Library of biaryls |

| Bromine Atom | Buchwald-Hartwig Amination | Library of arylamines |

Role in Materials Science Research

This compound is a specialized organic compound that, while not extensively documented in dedicated research, holds significant potential as a key building block in advanced organic synthesis, particularly within materials science. Its molecular architecture, featuring a carboxylic acid group, a bromine atom, and a cyclopentyloxy group attached to a benzene (B151609) ring, provides a versatile platform for the synthesis of complex molecules with tailored properties. The carboxylic acid group allows for esterification and amidation reactions, the bromine atom serves as a reactive site for cross-coupling reactions, and the cyclopentyloxy group influences the molecule's solubility and packing behavior. These features make it a promising candidate for the development of novel liquid crystalline compounds, functional polymers, and organic electronic materials.

Precursor for Liquid Crystalline Compounds

The molecular structure of this compound makes it an excellent precursor for the synthesis of liquid crystalline compounds. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like shape of molecules is a common feature of materials that exhibit liquid crystalline phases, and this can be achieved through the dimerization of benzoic acid derivatives via hydrogen bonding between their carboxylic acid groups.

The synthesis of liquid crystals from 4-alkoxybenzoic acids is a well-established area of research. The general structure of this compound, with its alkoxy-like cyclopentyloxy group, aligns with the molecular design principles for creating such materials. The presence of the bromo-substituent can further enhance the liquid crystalline properties by influencing the molecule's polarity and intermolecular interactions.

Table 1: Key Molecular Features of this compound for Liquid Crystal Synthesis

| Feature | Role in Liquid Crystal Formation |

| Carboxylic Acid Group | Enables the formation of hydrogen-bonded dimers, which are crucial for creating the elongated molecular structures that lead to mesophase behavior. |

| Cyclopentyloxy Group | Acts as a flexible tail that can influence the melting point and the type of liquid crystalline phase (e.g., nematic, smectic). |

| Bromo Substituent | Modifies the molecule's dipole moment and polarizability, which can affect the stability and temperature range of the liquid crystal phases. |

| Rigid Benzene Core | Provides the necessary structural rigidity for the molecule to align in an ordered fashion in the liquid crystalline state. |

Building Block for Functional Polymer Synthesis

In the realm of polymer chemistry, this compound can serve as a valuable monomer for the synthesis of functional polymers such as polyesters and polyamides. The carboxylic acid group can be readily converted into an ester or amide linkage, forming the backbone of the polymer chain. The bromine atom on the aromatic ring offers a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications.

For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to attach other organic moieties. This functionalization can be used to control the polymer's solubility, thermal stability, and optical or electronic properties. The cyclopentyloxy group can also contribute to the polymer's processability by enhancing its solubility in organic solvents.

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Synthetic Route | Potential Properties and Applications |

| Polyesters | Polycondensation with diols | High thermal stability, good mechanical properties, potential for use as engineering plastics or in specialty films. |

| Polyamides | Polycondensation with diamines | Excellent thermal and chemical resistance, high strength, suitable for high-performance fibers and films. |

| Functionalized Polymers | Post-polymerization modification via the bromo-substituent | Tunable optical, electronic, or self-assembly properties for applications in sensors, membranes, or smart materials. |

Applications in Organic Electronic Materials (Theoretical and Synthetic Considerations)

The electronic properties of organic molecules are intrinsically linked to their molecular structure. Theoretical studies on related bromo-substituted benzoic acid derivatives suggest that the strategic placement of electron-withdrawing and electron-donating groups can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in the design of materials for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

From a synthetic standpoint, this compound provides a scaffold that can be elaborated into more complex molecular structures for organic electronics. The carboxylic acid can be used to anchor the molecule to a substrate or to connect it to other components of a device. The bromine atom is a key functional group for building larger conjugated systems through cross-coupling reactions, which is essential for efficient charge transport.

Table 3: Theoretical and Synthetic Utility in Organic Electronics

| Aspect | Relevance to Organic Electronics |

| Molecular Orbital Tuning | The bromo and cyclopentyloxy groups can influence the HOMO and LUMO energy levels, which is important for matching energy levels in multilayer devices to ensure efficient charge injection and transport. |